molecular formula C15H18N2O4 B5388430 (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5388430
M. Wt: 290.31 g/mol
InChI Key: DUUITWYJLMWWKB-BQYQJAHWSA-N
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Description

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a morpholino group, a nitrophenyl group, and a propenone moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE typically involves the reaction of 2,6-dimethylmorpholine with 2-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted morpholino derivatives.

Scientific Research Applications

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the morpholino group can interact with biological macromolecules. These interactions can influence cellular processes, such as cell cycle regulation and apoptosis, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-FLUOROPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-1-(2,6-DIMETHYLMORPHOLINO)-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-11-9-16(10-12(2)21-11)15(18)8-7-13-5-3-4-6-14(13)17(19)20/h3-8,11-12H,9-10H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUITWYJLMWWKB-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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